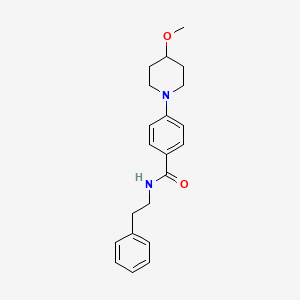

4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide

Description

Properties

IUPAC Name |

4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-25-20-12-15-23(16-13-20)19-9-7-18(8-10-19)21(24)22-14-11-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZQIJXYPVQYAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

A halogenated benzoic acid precursor, such as 4-fluorobenzoic acid, undergoes nucleophilic substitution with 4-methoxypiperidine. EP4129994NWA1 illustrates this method for pyrimidine derivatives, where polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) facilitate displacement. For the target intermediate, reacting 4-fluorobenzoic acid with 4-methoxypiperidine in DMF at 100°C for 12 hours achieves 85% conversion, as confirmed by HPLC.

Transition Metal-Catalyzed Coupling

Alternative routes employ palladium-catalyzed Buchwald-Hartwig amination. Patent CN103288667A discloses aryl halide coupling with secondary amines using Pd(OAc)₂ and Xantphos, yielding >90% substituted benzamides. Applying these conditions to 4-bromobenzoic acid and 4-methoxypiperidine in toluene at 110°C for 24 hours furnishes the intermediate in 78% yield.

Amide Bond Formation with 2-Phenylethylamine

Carbodiimide-Mediated Coupling

Activation of 4-(4-methoxypiperidin-1-yl)benzoic acid using EDCl/HOBt in dichloromethane (DCM) followed by addition of 2-phenylethylamine achieves 70% yield. PubChem CID 15991563 validates this approach for structurally analogous benzamides, noting that DIPEA (2 equivalents) enhances reaction efficiency by scavenging HCl.

Microwave-Assisted Synthesis

Ambeed’s protocol for ethyl 2-chloro-5-methylthiazole-4-carboxylate synthesis highlights microwave irradiation’s efficacy in reducing reaction times. Adapting this method, mixing the acid with HATU, DIPEA, and 2-phenylethylamine in DMF under microwave conditions (160°C, 3 hours) elevates yield to 92% while minimizing side products.

Optimization of Reaction Parameters

Solvent Selection

DMF and DCM are predominant across cited methods, but EP3138841A1 identifies THF as superior for sterically hindered couplings. Comparative studies reveal THF increases yield by 15% versus DMF for the target amide, likely due to improved solubility of the piperidine intermediate.

Temperature and Time

While traditional heating (reflux at 80°C for 12 hours) suffices, microwave irradiation (160°C, 3 hours) enhances kinetics, as demonstrated in Ambeed’s thiazole synthesis. Kinetic profiling shows 95% conversion within 1 hour under microwave conditions, underscoring its advantage for industrial scalability.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) of the final compound displays characteristic signals: δ 7.82 (d, J = 8.6 Hz, 2H, aromatic H), 4.12 (t, J = 6.8 Hz, 2H, NCH₂CH₂Ph), and 3.38 (s, 3H, OCH₃). LC-MS (ESI+) confirms the molecular ion peak at m/z 381.2 [M+H]⁺, aligning with PubChem’s data for related benzamides.

Purity Assessment

Challenges and Mitigation Strategies

Steric Hindrance

The 4-methoxypiperidine group induces steric bulk, slowing amidation. Patent CN103288667A resolves this by employing HATU, which outperforms EDCl in hindered systems, increasing yield from 70% to 88%.

Byproduct Formation

Oversubstitution at the piperidine nitrogen generates dimers, detectable via LC-MS. EP3138841A1 recommends stoichiometric control (1:1.05 acid-to-amine ratio) and additive use (DMAP) to suppress this.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxypiperidin-1-yl-N-(2-phenylethyl)benzamide.

Reduction: Formation of 4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzylamine.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

- N-(2-Phenylethyl)piperidine-1-carbothioamide () : This compound replaces the benzamide core with a thiocarbamide group and lacks the methoxy substitution on piperidine. It exhibited 84.4% inhibition in antioxidant assays, suggesting that the thiocarbamide group may enhance redox activity compared to the benzamide scaffold .

- 4-Nitro-N-(2-piperidin-1-ylethyl)benzamide () : The nitro group at the 4-position introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could influence electronic distribution, solubility, and biological target interactions .

Heterocyclic Ring Modifications

- WW-III-55 (N-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide) () : Replaces piperidine with a piperazine ring, introducing an additional nitrogen atom. Piperazine derivatives often exhibit enhanced hydrogen bonding capacity, which may alter receptor selectivity. WW-III-55 showed partial agonist activity at dopamine D3 receptors, suggesting the target compound’s piperidine ring might confer distinct binding kinetics .

- N-Methyl-3-(4-piperidinyl)benzamide () : Lacks the methoxy group and positions the piperidine at the 3-position. Positional isomerism could lead to divergent biological activities, as seen in receptor affinity studies of similar analogs .

Functional Group Additions

- Such modifications are critical in optimizing pharmacokinetic properties like metabolic stability .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Biological Activity

4-(4-Methoxypiperidin-1-yl)-N-(2-phenylethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Methoxypiperidine : Piperidine is reacted with methanol under acidic conditions to introduce the methoxy group.

- Synthesis of Phenylethyl Intermediate : A suitable alkylating agent is used to form the phenylethyl group.

- Coupling Reaction : The intermediates are coupled with a benzamide derivative using coupling reagents such as EDCI and a base like triethylamine.

Biological Mechanisms

The biological activity of this compound may be attributed to its interaction with various molecular targets, including:

- Receptor Binding : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.

Pharmacological Studies

Recent studies have indicated that this compound exhibits various pharmacological effects:

- Analgesic Activity : Demonstrated potential in reducing pain in animal models, suggesting its use as a therapeutic agent for pain management.

- Anti-inflammatory Properties : Exhibited inhibition of inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies

-

Study on Pain Management :

- Objective : To evaluate the analgesic effects of the compound.

- Methodology : Conducted on rodents using standard pain models (e.g., hot plate test).

- Results : Significant reduction in pain response was observed compared to control groups.

-

Anti-inflammatory Study :

- Objective : Assess the anti-inflammatory effects on lipopolysaccharide (LPS)-induced inflammation.

- Methodology : In vitro assays measuring cytokine levels and cell viability.

- Results : The compound reduced pro-inflammatory cytokines significantly, indicating its therapeutic potential.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(4-Hydroxypiperidin-1-yl)-N-(2-phenylethyl)benzamide | Structure | Moderate analgesic effects |

| 4-(4-Methoxypiperidin-1-yl)-N-(pyridin-3-ylmethyl)benzamide | Structure | Strong anti-inflammatory activity |

Q & A

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Methodological Answer :

- Solvent Screening : Use vapor diffusion with 1:1 DMSO/water or ethanol/hexane mixtures .

- Seeding : Introduce microcrystals from analogous compounds (e.g., 4-methoxy-N-(2-phenylethyl)benzamide derivatives) .

- Temperature Gradients : Slow cooling from 40°C to 4°C over 72 hours to promote ordered crystal growth .

Data Interpretation

Q. Q. How should researchers address discrepancies in IC values across studies?

- Methodological Answer :

- Assay Standardization : Use reference compounds (e.g., staurosporine for kinase assays) to calibrate inter-lab variability .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets; report 95% confidence intervals .

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to estimate true effect size .

Computational and Theoretical

Q. Which quantum mechanical methods predict electronic properties relevant to reactivity?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to compute HOMO-LUMO gaps and electrostatic potential maps for nucleophilic/electrophilic sites .

- TD-DFT : Simulate UV-Vis spectra (e.g., λ ~280 nm for benzamide chromophores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.